1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine
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Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine is an organic compound characterized by a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the piperidine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic functions. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
- 1-[(4-Bromobenzyl)sulfonyl]-2-methylpiperidine
- 1-[(4-Methylbenzyl)sulfonyl]-2-methylpiperidine
- 1-[(4-Fluorobenzyl)sulfonyl]-2-methylpiperidine
Comparison: 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. The chlorobenzyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18ClNO2S |
---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-4-2-3-9-15(11)18(16,17)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
LACKVMRKOAKNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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